

Application Note: Isolation and Structural Elucidation of Tadalafil Hydrolytic Ring-Open Acid Impurity

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: *Tadalafil open ring acid*

Cat. No.: *B13429694*

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Abstract & Scope

This application note details the technical workflow for isolating the "Open Ring Acid" impurity of Tadalafil (Cialis), a phosphodiesterase type 5 (PDE5) inhibitor. While often confused with synthetic precursors (e.g., chloroacetyl methyl esters), the critical stability-indicating "Open Ring" impurity typically refers to the hydrolytic cleavage of the diketopiperazine (DKP) lactam ring, resulting in a linear carboxylic acid derivative (Seco-Tadalafil). This guide provides a self-validating protocol for generating this impurity via stress degradation, isolating it using semi-preparative HPLC, and confirming its identity via LC-MS/MS and NMR.

Introduction & Chemical Basis[1][2][3][4][5][6]

The Stability Challenge

Tadalafil contains a rigid diketopiperazine (DKP) ring fused to a tetrahydro-

-carboline core. While generally stable, the DKP ring is susceptible to hydrolysis under extreme pH conditions (acidic or basic stress), leading to ring opening.

- Parent Compound: Tadalafil (MW 389.41 g/mol)
- Target Impurity: **Tadalafil Open Ring Acid** (Seco-Tadalafil) (MW 407.42 g/mol)
- Mechanism: Nucleophilic attack of water on the amide carbonyl of the DKP ring, cleaving the C-N bond and generating a free carboxylic acid and a secondary amine.

Distinction from Synthetic Precursors

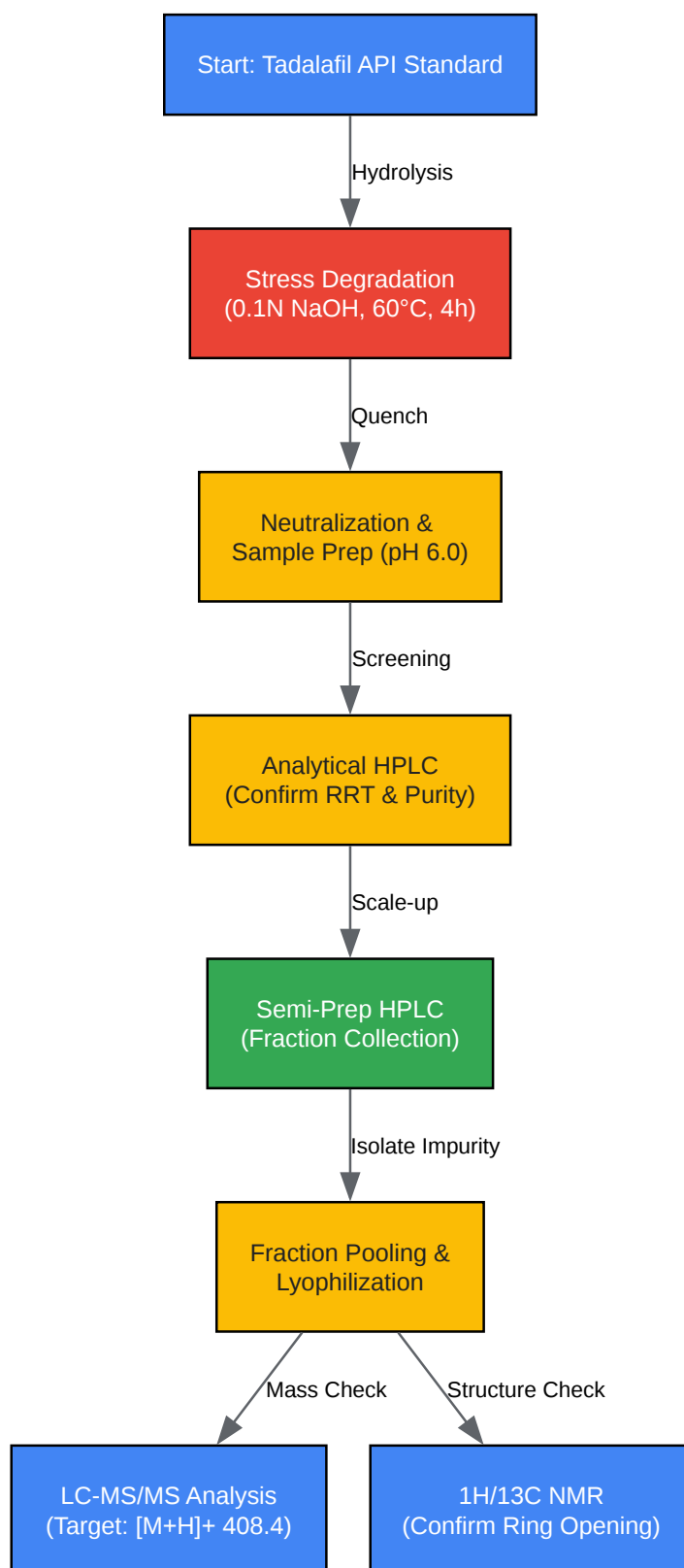
It is vital to distinguish the degradation product from synthetic open-ring impurities:

- Synthetic Open Ring (Precursor): Methyl (1R,3R)-1-(benzo[d][1,3]dioxol-5-yl)-2-(2-chloroacetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate (Often called "Open Ring" in COAs).
- Degradation Open Ring (Target): The linearized acid resulting from the cleavage of the final drug substance.

Experimental Workflow

Diagram: Isolation & Characterization Logic

The following flowchart outlines the critical path from stress generation to structural confirmation.



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Caption: Workflow for the targeted generation and isolation of **Tadalafil Open Ring Acid** impurity.

Detailed Protocols

Step 1: Forced Degradation (Impurity Generation)

To isolate the impurity, we must first generate it in sufficient quantity. Tadalafil is practically insoluble in water, so a co-solvent is required.

Protocol:

- **Dissolution:** Dissolve 500 mg of Tadalafil API in 20 mL of Acetonitrile (ACN) to ensure complete solubility.
- **Hydrolysis:** Add 20 mL of 0.1 N NaOH (for base hydrolysis) or 0.1 N HCl (for acid hydrolysis).
Note: Base hydrolysis is typically faster for DKP ring opening.
- **Reflux:** Heat the mixture at 60°C for 4–6 hours.
- **Monitoring:** Analyze an aliquot every hour using Analytical HPLC (Method 4.2). Target ~10–15% degradation to avoid secondary degradation products.
- **Quenching:** Once the target level is reached, neutralize the solution to pH 6.0–7.0 using dilute HCl or NaOH.
- **Concentration:** Rotovap the ACN to reduce volume, resulting in an aqueous suspension.

Step 2: Analytical HPLC Method (Screening)

Before preparative isolation, establish the Relative Retention Time (RRT) of the impurity.

Parameter	Condition
Column	C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 μ m
Mobile Phase A	0.1% Formic Acid in Water (Acidic pH keeps the open ring acid protonated)
Mobile Phase B	Acetonitrile
Gradient	0-2 min: 20% B; 2-15 min: 20% \rightarrow 80% B; 15-20 min: 80% B
Flow Rate	1.0 mL/min
Detection	UV at 285 nm (Tadalafil max)
Expected Results	Tadalafil RT: \sim 12.5 min. Open Ring Acid RT: \sim 9.0–10.5 min (shifts earlier due to increased polarity of the COOH group).

Step 3: Semi-Preparative Isolation

Objective: Isolate >10 mg of the impurity for NMR.

Protocol:

- System: Prep-HPLC with Fraction Collector.
- Column: C18 Prep Column (250 x 20 mm, 10 μ m).
- Loading: Inject 2–5 mL of the concentrated stress solution (filtered through 0.45 μ m).
- Mobile Phase: Isocratic elution is preferred for separation. Use 35% ACN / 65% Water (0.1% Formic Acid).
- Collection: Collect the peak eluting at the pre-determined RRT (approx 0.7–0.8 relative to Tadalafil).

- Post-Processing: Pool fractions. Do not use heat to dry, as the ring may re-cyclize under thermal stress. Lyophilize (freeze-dry) to obtain a white/off-white powder.

Characterization & Structural Elucidation

Mass Spectrometry (LC-MS)

The primary indicator of ring opening is a mass shift of +18 Da (addition of H₂O).

- Instrument: Q-TOF or Triple Quadrupole MS (ESI+ mode).
- Tadalafil [M+H]⁺: m/z 390.4
- Open Ring Acid [M+H]⁺: m/z 408.4
- Fragmentation Pattern: The open ring species will show distinct fragments corresponding to the loss of the carboxylic acid moiety (-44 Da) or cleavage of the linear amide chain, distinct from the retro-Diels-Alder fragmentation typical of the intact beta-carboline core.

NMR Spectroscopy

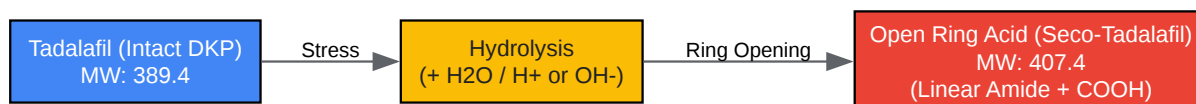
NMR provides definitive proof of the free carboxylic acid and the loss of the rigid cyclic structure.

Solvent: DMSO-d₆ (Tadalafil and its acid derivatives are soluble here).

Signal Region	Tadalafil (Intact)	Open Ring Acid (Impurity)	Diagnostic Change
Amide -NH	Single sharp peak (indole)	Two distinct NH signals (Indole + Linear Amide)	Appearance of secondary amide proton.
Alpha-Proton	Rigid doublet of doublets (DKP ring)	Shifted multiplet	Loss of ring strain changes chemical shift of the proton to the carbonyl.
COOH	Absent	Broad singlet ~10–12 ppm	Definitive proof of ring opening (may be broad due to exchange).
¹³ C Carbonyl	Two amide C=O signals	One amide C=O, One Acid C=O	Acid carbonyl typically shifts downfield (~170-175 ppm).

Diagram: Chemical Mechanism

The following diagram illustrates the specific hydrolytic pathway.



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Caption: Hydrolytic cleavage of the diketopiperazine ring to form the seco-acid impurity.

Discussion & Troubleshooting

- **Re-cyclization Risk:** The open ring acid is chemically reversible. Under acidic conditions and high heat (e.g., during rotary evaporation), the amino and acid groups may condense to reform Tadalafil or form a hydantoin isomer. Always use lyophilization for solvent removal.

- Solubility: The impurity is more polar than Tadalafil. If the impurity precipitates during the quenching of the reaction mixture, add a small amount of Methanol to resolubilize before HPLC injection.
- Regulatory Impact: This impurity is considered a degradation product (ICH Q3B). It must be monitored during stability studies, particularly in liquid formulations or humid conditions.

References

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